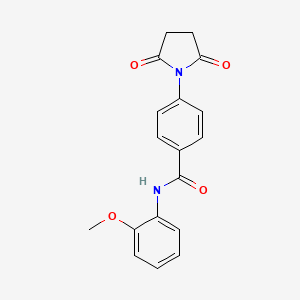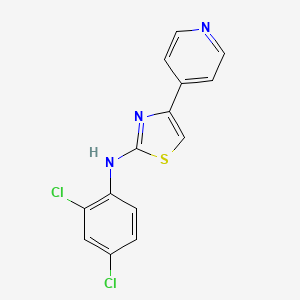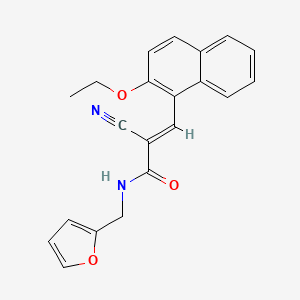
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide, also known as DPA-714, is a ligand that binds to the translocator protein (TSPO) in the mitochondria of cells. TSPO is involved in regulating the transport of cholesterol and porphyrins into the mitochondria, and is also involved in the regulation of apoptosis, inflammation, and oxidative stress. DPA-714 has been studied for its potential applications in scientific research, particularly in the areas of neurology and oncology.
作用機序
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide binds to TSPO in the mitochondria of cells, which regulates the transport of cholesterol and porphyrins into the mitochondria. TSPO is also involved in the regulation of apoptosis, inflammation, and oxidative stress. By binding to TSPO, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide can modulate these processes and have anti-inflammatory, neuroprotective, and anti-tumor effects.
Biochemical and Physiological Effects:
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-tumor effects. It has also been shown to modulate the expression of genes involved in apoptosis, inflammation, and oxidative stress.
実験室実験の利点と制限
One advantage of using 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide in lab experiments is its specificity for TSPO, which allows for targeted modulation of mitochondrial processes. However, one limitation is that 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide may have off-target effects, particularly at high concentrations.
将来の方向性
There are many potential future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide, including:
1. Further studies on the anti-inflammatory and neuroprotective effects of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
2. Studies on the potential use of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide as a diagnostic tool for neurodegenerative diseases and cancer.
3. Further studies on the anti-tumor effects of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide and its potential use in cancer therapy.
4. Studies on the potential off-target effects of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide and the development of more specific ligands for TSPO.
5. Studies on the role of TSPO in other physiological processes, such as metabolism and immunity.
合成法
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide can be synthesized using a variety of methods, including the condensation of 2-acetyl-5-methoxybenzoic acid with 2-amino-4,5-dioxo-1-pyrrolidinecarboxylic acid, followed by the addition of 2-methoxyaniline. Other methods involve the use of different starting materials and reagents, such as 4-bromo-N-(2-methoxyphenyl)benzamide and 2,5-dioxopyrrolidine-1-acetic acid.
科学的研究の応用
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide has been studied for its potential applications in scientific research, particularly in the areas of neurology and oncology. In neurology, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide has been shown to bind to TSPO in the brain and to have anti-inflammatory and neuroprotective effects. It has also been studied for its potential use as a diagnostic tool for neurodegenerative diseases such as Alzheimer's disease.
In oncology, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide has been shown to bind to TSPO in tumor cells and to have anti-tumor effects. It has been studied for its potential use as a diagnostic tool for cancer, as well as for its potential use in cancer therapy.
特性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-15-5-3-2-4-14(15)19-18(23)12-6-8-13(9-7-12)20-16(21)10-11-17(20)22/h2-9H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIZGWGNVLLGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)
![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)

![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
![ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5819557.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)

![3-(5-allyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5819585.png)
![1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5819591.png)
